2-Methyl-2-phenyltetrahydro-2H-pyran
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Overview
Description
2-Methyl-2-phenyltetrahydro-2H-pyran is a heterocyclic organic compound that features a tetrahydropyran ring substituted with a methyl group and a phenyl group. This compound is part of the broader class of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyltetrahydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles can yield stable 2H-pyrans . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-2-phenyltetrahydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyltetrahydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2H-pyrans and their derivatives, such as 2-methyltetrahydropyran and 2H-chromenes .
Uniqueness
2-Methyl-2-phenyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other 2H-pyrans may not be suitable .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-2-phenyloxane |
InChI |
InChI=1S/C12H16O/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
AJEUTPLLTRJDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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